2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride
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Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl It is a derivative of benzoxazepine, a heterocyclic compound containing a seven-membered ring with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions to form the benzoxazepine ring . The resulting intermediate is then subjected to further reactions to introduce the carbaldehyde group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid.
Reduction: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-methanol.
Substitution: Various N-substituted benzoxazepine derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzothiazepine-7-carbaldehyde hydrochloride: Similar structure but contains a sulfur atom instead of oxygen.
2,3,4,5-Tetrahydro-1,4-benzodiazepine-7-carbaldehyde hydrochloride: Contains an additional nitrogen atom in the ring structure.
Uniqueness
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a precursor for bioactive compounds make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10;/h1-2,5,7,11H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVCVSIQPKDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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